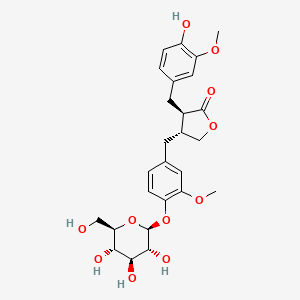

Matairesinol monoglucoside

Description

Properties

IUPAC Name |

(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-33-19-9-14(3-5-17(19)28)8-16-15(12-35-25(16)32)7-13-4-6-18(20(10-13)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRZDNFXFFWBGP-LHHMAMHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of Matairesinol Monoglucoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside, a significant lignan glycoside, is a naturally occurring phytochemical found in a variety of plant species. As a precursor to the mammalian lignan enterolactone, which exhibits potential health benefits, the distribution and quantification of this compound in plants are of considerable interest to the scientific community. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Lignans are a diverse group of polyphenolic compounds widely distributed in the plant kingdom.[1] Matairesinol, a dibenzylbutyrolactone lignan, and its glycosidic derivatives are of particular interest due to their potential biological activities, including anti-inflammatory and anticancer properties.[2] The glycosidic forms, such as this compound, are often the primary storage forms in plants. Upon ingestion by mammals, these glycosides can be hydrolyzed by gut microbiota to release the aglycone, matairesinol, which is then further metabolized to enterolignans like enterolactone.[1]

This guide focuses specifically on this compound, detailing its known plant sources and the concentrations at which it occurs. Understanding the natural distribution of this compound is crucial for identifying rich botanical sources for potential therapeutic applications and for standardizing plant-based extracts.

Natural Occurrence and Quantitative Data

This compound, often referred to as matairesinoside when the glucose moiety is attached at the 4'-O position, has been identified in several plant families. The concentration of this compound can vary significantly depending on the plant species, the specific organ or tissue, and developmental stage. The following table summarizes the available quantitative data for this compound in various plant sources.

| Plant Species | Family | Plant Part | Compound Name | Concentration | Reference |

| Forsythia viridissima | Oleaceae | Flowers | Matairesinoside | Present (quantification not specified) | [3] |

| Forsythia ovata | Oleaceae | Leaves | Matairesinoside | Present (quantification not specified) | [3] |

| Carthamus tinctorius | Asteraceae | Seed | Matairesinoside | Present (quantification not specified) | [3] |

| Trachelospermum asiaticum var. intermedium | Apocynaceae | Stems | Matairesinol-4,4′-di-O-β-D-glucopyranoside | Present (quantification not specified) | [4] |

| Traditional Chinese Medicinal Plants | - | - | This compound (MMG) | Not specified | [5][6] |

| Saussurea parviflora | Asteraceae | - | This compound | Present (quantification not specified) | [7] |

Note: Quantitative data for this compound is still limited in the scientific literature. Much of the existing research has focused on the quantification of the aglycone, matairesinol, after hydrolysis of its glycosides.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are critical for research and development. The following section outlines a general methodology that can be adapted for various plant materials.

Extraction of this compound

This protocol describes a general procedure for the extraction of lignan glycosides from plant material.

3.1.1. Materials and Reagents

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ethanol (96%)

-

Water (deionized)

-

n-Hexane (for defatting, if necessary)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

3.1.2. Extraction Procedure

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Defatting (for high-lipid samples like seeds): Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature. Filter and discard the hexane extract. Repeat this step twice. Allow the defatted material to air-dry completely.

-

Extraction:

-

Suspend a known weight of the powdered plant material (e.g., 1 g) in a suitable solvent. A mixture of methanol and water (e.g., 80:20 v/v) is commonly used.

-

The solid-to-solvent ratio should be optimized but a common starting point is 1:20 (w/v).

-

Extraction can be performed using various techniques:

-

Maceration: Stir the suspension at room temperature for 24 hours.

-

Ultrasonication: Place the suspension in an ultrasonic bath for 30-60 minutes.

-

Soxhlet Extraction: Extract for 6-8 hours.

-

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particles.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

-

Solid Phase Extraction (SPE) for Clean-up:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the concentrated extract in a small volume of the initial extraction solvent and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lignan glycosides with methanol.

-

Evaporate the methanolic eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC-UV method for the quantification of this compound.

3.2.1. Instrumentation and Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for better separation.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-30 min: 10-50% B (linear gradient)

-

30-35 min: 50-90% B (linear gradient)

-

35-40 min: 90% B (isocratic)

-

40-45 min: 90-10% B (linear gradient)

-

45-50 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 280 nm

3.2.2. Calibration and Quantification

-

Prepare a stock solution of a certified reference standard of this compound in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared plant extracts and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

3.3.1. Instrumentation and Conditions

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column and Mobile Phase: Similar to the HPLC method, but with LC-MS grade solvents.

-

Ionization Mode: Negative ESI mode is often used for phenolic compounds.

-

MS/MS Parameters:

-

The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C₂₆H₃₂O₁₁; exact mass: 520.19).

-

Optimize the collision energy to obtain characteristic product ions for Multiple Reaction Monitoring (MRM).

-

3.3.2. Quantification Quantification is performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in instrument response. A calibration curve is constructed using the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

References

- 1. Method for producing matairesinol from lignans using enzymes | Consejo Superior de Investigaciones Científicas [csic.es]

- 2. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C26H32O11 | CID 23757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Matairesinol Monoglucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside is a lignan glycoside found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its engagement with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a dibenzylbutyrolactone lignan with a glucose moiety attached through a glycosidic bond.

-

IUPAC Name: (3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[1]

-

Chemical Formula: C₂₆H₃₂O₁₁[1]

-

Molecular Weight: 520.53 g/mol

-

CAS Number: 34446-06-5[1]

-

SMILES: COC1=C(C=CC(=C1)C[C@@H]2--INVALID-LINK--CC3=CC(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)O[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 520.53 g/mol | [1][2] |

| Melting Point | Not available (Aglycone: 119-120 °C) | [3][4] |

| Solubility | DMSO: Soluble (Stock solutions can be prepared) | [2] |

| Ethanol: Sparingly soluble | [3] | |

| Water: Sparingly soluble | ||

| XLogP3-AA | 1.5 | [1][5] |

| Hydrogen Bond Donors | 5 | [1][5] |

| Hydrogen Bond Acceptors | 11 | [1][5] |

Biological Activities and Signaling Pathways

This compound has been investigated for its effects on several key signaling pathways involved in immune regulation.

IFN-γ/STAT1 and IL-6/STAT3 Signaling

This compound exhibits low inhibitory activity on the Interferon-gamma (IFN-γ)/STAT1 and Interleukin-6 (IL-6)/STAT3 signaling pathways, with reported inhibition ratios of 5.8% and 7.0%, respectively[2]. These pathways are crucial in mediating inflammatory responses.

STING Signaling Pathway and Anti-HBV Activity

Recent studies have revealed a more pronounced biological activity for this compound. It has been shown to induce the production of type I interferons (IFN-α and IFN-β) in response to Hepatitis B Virus (HBV) infection. This effect is mediated through the activation of the STING (Stimulator of Interferon Genes) signaling pathway. Mechanistically, this compound upregulates the expression of STING, leading to the activation of the TBK1-IRF3 signaling axis and subsequent IFN production.

Experimental Protocols

Extraction and Isolation from Trachelospermum asiaticum

The following protocol is adapted from a method for the targeted isolation of lignans from Trachelospermum asiaticum[6].

-

Extraction: The dried and powdered plant material (e.g., roots) is extracted with 100% methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery.

-

Fractionation: The crude methanol extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical fractionation scheme involves sequential partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction, which is typically enriched in lignan glycosides, is subjected to column chromatography. A common stationary phase is HP-20 resin, with a stepwise gradient of methanol in water (e.g., 0%, 40%, 60%, 80%, 100% methanol) as the mobile phase.

-

Purification: Fractions containing this compound, as identified by analytical techniques such as UPLC-MS/MS, are further purified using preparative High-Performance Liquid Chromatography (HPLC).

Enzymatic Synthesis

An enzymatic method for the production of matairesinol from secoisolariciresinol diglucoside (SDG) has been described, which can be adapted for the synthesis of related lignans[7][8].

-

Enzyme Combination: The synthesis utilizes a combination of three enzymes: a glucosidase, a secoisolariciresinol dehydrogenase, and a glucose dehydrogenase.

-

Reaction Steps:

-

The glucosidase cleaves the glucose moieties from SDG to yield secoisolariciresinol.

-

Secoisolariciresinol dehydrogenase catalyzes the conversion of secoisolariciresinol to matairesinol.

-

Glucose dehydrogenase provides the necessary reducing power for the dehydrogenase reaction, thereby improving the reaction yield.

-

-

Advantages: This method offers a high yield (>70%) and avoids the use of chemical reagents, making it suitable for applications in food and pharmaceuticals.

Biological Activity Assays

This protocol is based on methods for assessing STING activation in vitro[9][10][11][12][13].

-

Cell Culture: Use a cell line that expresses the components of the STING pathway (e.g., HEK293T cells) and a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE).

-

Treatment: Plate the cells in a 96-well plate and treat with varying concentrations of this compound.

-

Stimulation: After a pre-incubation period, stimulate the cells with a STING agonist (e.g., cGAMP) or, in the context of HBV, with an appropriate viral model (e.g., AAV-HBV).

-

Lysis and Luciferase Measurement: After an appropriate incubation time (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the STING pathway.

This protocol is adapted from high-content imaging assays for IL-6-induced STAT3 activation[6].

-

Cell Seeding and Starvation: Seed a suitable cell line (e.g., head and neck cancer cell lines like Cal33) in 384-well plates. After overnight culture, serum-starve the cells for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) for a short duration (e.g., 15 minutes).

-

Immunofluorescence Staining: Fix, permeabilize, and stain the cells with antibodies against phosphorylated STAT3 (pSTAT3-Y705) and a nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of pSTAT3. A decrease in nuclear pSTAT3 indicates inhibition of the pathway.

Spectral Data

Detailed spectral data for this compound is not extensively published. The following tables summarize available data and data for the closely related aglycone, matairesinol.

NMR Spectroscopy

Mass Spectrometry

The mass fragmentation of lignan glycosides typically involves the loss of the sugar moiety. For this compound, a key fragmentation would be the loss of the glucose unit (162 Da)[18][19][20][21].

| Ion | m/z (calculated) | Description |

| [M-H]⁻ | 519.18 | Deprotonated molecule |

| [M-H-Glc]⁻ | 357.13 | Loss of glucose from the deprotonated molecule |

Conclusion

This compound is a lignan with demonstrated, albeit low, inhibitory effects on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. More significantly, it has been identified as an activator of the STING signaling pathway, leading to the production of type I interferons and exhibiting anti-HBV activity. This technical guide provides a compilation of its chemical and biological properties, along with detailed methodologies to facilitate further research into its therapeutic potential. The provided protocols and pathway diagrams serve as a foundation for scientists and drug development professionals interested in exploring the pharmacological applications of this natural product. Further studies are warranted to fully elucidate its spectral characteristics and to optimize its synthesis and isolation for broader research and development purposes.

References

- 1. This compound | C26H32O11 | CID 23757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MATAIRESINOL CAS#: 580-72-3 [m.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for producing matairesinol from lignans using enzymes | Consejo Superior de Investigaciones Científicas [csic.es]

- 8. csic.es [csic.es]

- 9. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Small-Molecule STING Activators for Cancer Immunotherapy | MDPI [mdpi.com]

- 12. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. researchgate.net [researchgate.net]

- 17. Table 4 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 18. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. repositorio.ufmg.br [repositorio.ufmg.br]

- 20. researchgate.net [researchgate.net]

- 21. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Matairesinol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside is a lignan glycoside found in various plant species. As a phytoestrogen, it and its aglycone, matairesinol, are of significant interest to the scientific community for their potential therapeutic applications, including anticancer and anti-inflammatory properties. A thorough understanding of its structural and spectroscopic characteristics is fundamental for its identification, quantification, and further development in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, alongside detailed experimental protocols for its analysis.

Chemical Structure

IUPAC Name: (3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

Molecular Formula: C₂₆H₃₂O₁₁

Molecular Weight: 520.53 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of a complete public dataset for this specific monoglucoside, data from closely related analogs, particularly matairesinol diglucoside, and general lignan characteristics are referenced to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as matairesinol-4,4'-di-O-β-D-diglucopyranoside[1][2]. The numbering of the atoms in the matairesinol and glucose moieties is provided in the structure diagram below.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Matairesinol Moiety | |||

| 2-H | ~6.7-6.9 | d | ~8.0 |

| 5-H | ~6.7-6.9 | d | ~8.0 |

| 6-H | ~6.6-6.8 | dd | ~8.0, 2.0 |

| 7-Hα | ~2.5-2.7 | m | |

| 7-Hβ | ~2.8-3.0 | m | |

| 8-H | ~2.5-2.7 | m | |

| 8'-H | ~2.5-2.7 | m | |

| 9-Hα | ~3.8-4.0 | dd | ~9.0, 7.0 |

| 9-Hβ | ~4.1-4.3 | dd | ~9.0, 5.0 |

| 2'-H | ~6.7-6.9 | d | ~2.0 |

| 5'-H | ~6.7-6.9 | d | ~8.0 |

| 6'-H | ~6.6-6.8 | dd | ~8.0, 2.0 |

| 7'-Hα | ~2.5-2.7 | m | |

| 7'-Hβ | ~2.8-3.0 | m | |

| OCH₃ | ~3.8 | s | |

| OCH₃' | ~3.8 | s | |

| Glucose Moiety | |||

| 1''-H | ~4.8-5.0 | d | ~7.5 |

| 2''-H | ~3.2-3.5 | m | |

| 3''-H | ~3.3-3.6 | m | |

| 4''-H | ~3.3-3.6 | m | |

| 5''-H | ~3.3-3.6 | m | |

| 6''-Hα | ~3.7-3.9 | dd | ~12.0, 5.0 |

| 6''-Hβ | ~3.6-3.8 | dd | ~12.0, 2.0 |

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

| Atom No. | Chemical Shift (δ, ppm) |

| Matairesinol Moiety | |

| 1 | ~130-132 |

| 2 | ~112-114 |

| 3 | ~147-149 |

| 4 | ~145-147 |

| 5 | ~115-117 |

| 6 | ~121-123 |

| 7 | ~35-37 |

| 8 | ~42-44 |

| 8' | ~46-48 |

| 9 | ~71-73 |

| 1' | ~132-134 |

| 2' | ~113-115 |

| 3' | ~148-150 |

| 4' | ~146-148 |

| 5' | ~116-118 |

| 6' | ~122-124 |

| 7' | ~38-40 |

| 9' | ~178-180 |

| OCH₃ | ~56 |

| OCH₃' | ~56 |

| Glucose Moiety | |

| 1'' | ~101-103 |

| 2'' | ~74-76 |

| 3'' | ~77-79 |

| 4'' | ~70-72 |

| 5'' | ~77-79 |

| 6'' | ~61-63 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 521.19 | Protonated molecule |

| [M+Na]⁺ | 543.17 | Sodium adduct |

| [M-H]⁻ | 519.18 | Deprotonated molecule |

| [M-Glc+H]⁺ | 359.15 | Fragment corresponding to the aglycone (Matairesinol) |

| [M-Glc-H]⁻ | 357.13 | Fragment corresponding to the aglycone (Matairesinol) |

The fragmentation pattern in MS/MS would likely show the characteristic loss of the glucose moiety (162 Da)[3][4][5]. Further fragmentation of the matairesinol aglycone would yield ions corresponding to the cleavage of the lactone ring and benzyl groups[6].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with aromatic systems. Lignan glycosides typically exhibit absorption maxima characteristic of their phenolic nature[7][8][9].

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Notes |

| ~280 | Methanol or Ethanol | Corresponds to the π→π* transitions in the aromatic rings. |

| ~230 | Methanol or Ethanol | A secondary absorption band often observed in lignans. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies[10][11][12][13][14][15][16].

Table 5: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H | Broad band due to hydroxyl groups (phenolic and alcoholic) |

| 3000-2850 | C-H | Stretching vibrations of aliphatic C-H bonds |

| 1770-1750 | C=O | Stretching vibration of the γ-lactone carbonyl group |

| 1610-1580, 1520-1500 | C=C | Aromatic ring stretching vibrations |

| 1270-1200 | C-O | Aryl-alkyl ether stretching |

| 1150-1050 | C-O | Alcoholic C-O stretching (from the glucose moiety) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 s.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters as recommended by the spectrometer manufacturer should be used for complete structural assignment.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Mode: Positive and negative ion modes should be used to observe both protonated/sodiated and deprotonated molecules.

-

Infusion: Direct infusion via a syringe pump or introduction through a liquid chromatography (LC) system.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-10 L/min, 250-350 °C).

-

MS/MS: For fragmentation analysis, select the precursor ion of interest (e.g., m/z 521.19) and apply collision-induced dissociation (CID) with varying collision energies to obtain a characteristic fragmentation pattern.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

Instrumentation and Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample as a blank.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Procedure: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

IR Spectroscopy (FTIR)

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Wavelength Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Signaling Pathway of Interest

Recent studies have shown that this compound may exert its biological effects through various signaling pathways. For instance, it has been investigated for its role in modulating the STING (Stimulator of Interferon Genes) signaling pathway in the context of HBV infection immunity.

Caption: Modulation of the STING signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. research.abo.fi [research.abo.fi]

- 3. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. UV Spectra of Polyphenols | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 8. researchgate.net [researchgate.net]

- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Infrared spectroscopic characterization of sesamin, a dietary lignan natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 14. researchgate.net [researchgate.net]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. mse.washington.edu [mse.washington.edu]

Matairesinol Monoglucoside: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside (MMG), a lignan found in various plants, is emerging as a compound of interest in biomedical research. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a primary focus on its antiviral properties. Additionally, this document explores the bioactivities of its aglycone, matairesinol, to provide a broader context for potential therapeutic applications. Detailed experimental protocols, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological properties. This compound is a glycosylated form of the lignan matairesinol. While research on the aglycone form has explored its anti-inflammatory, anticancer, and antioxidant potentials, recent studies have begun to elucidate the specific biological activities of this compound, revealing unique therapeutic possibilities. This document serves as a technical resource, consolidating the available scientific data on this compound and its aglycone.

Biological Activity of this compound

The most well-documented biological activity of this compound to date is its anti-hepatitis B virus (HBV) effect. Research has demonstrated that MMG can significantly inhibit HBV replication and the expression of viral antigens.

Anti-Hepatitis B Virus (HBV) Activity

Studies have shown that this compound exerts potent anti-HBV effects both in vitro and in vivo.[1][2] MMG treatment has been observed to significantly reduce the levels of HBV DNA, hepatitis B surface antigen (HBsAg), and hepatitis B e-antigen (HBeAg) in primary hepatocytes and Kupffer cells.[1][2]

Table 1: In Vitro Anti-HBV Activity of this compound

| Cell Type | Treatment | Concentration | Effect | Reference |

| Mouse Primary Hepatocytes | MMG | Various | Significant inhibition of HBV DNA, HBsAg, and HBeAg expression. | [2] |

| Mouse Kupffer Cells | MMG | Various | Significant reduction in HBV DNA, HBsAg, and HBeAg levels. | [2] |

Table 2: In Vivo Anti-HBV Activity of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| AAV-HBV infected mice | MMG | 10 mg/kg | Significant reduction in serum HBsAg, HBeAg, and HBV DNA levels. | [2] |

Modulation of the STING Signaling Pathway

The anti-HBV activity of this compound is mechanisticallly linked to its ability to modulate the Stimulator of Interferon Genes (STING) signaling pathway.[1] MMG has been shown to enhance the production of type I interferons (IFN-α and IFN-β), which are crucial for the host antiviral response. This effect is dependent on the STING pathway, as the antiviral activity of MMG is diminished in STING knockout models.[1][2]

Activity on Other Signaling Pathways

This compound has been reported to exhibit low inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, with inhibition ratios of 5.8% and 7.0%, respectively.[3][4]

Table 3: Inhibitory Activity of this compound on IFN-γ/STAT1 and IL-6/STAT3 Signaling

| Signaling Pathway | Inhibition Ratio | Reference |

| IFN-γ/STAT1 | 5.8% | [3][4] |

| IL-6/STAT3 | 7.0% | [3][4] |

Biological Activities of Matairesinol (Aglycone)

To provide a broader perspective on the potential bioactivities of this compound, this section summarizes the reported activities of its aglycone, matairesinol. It is important to note that the glycosylation in MMG may alter its pharmacokinetic and pharmacodynamic properties compared to matairesinol.

Anti-inflammatory and Antioxidant Activity

Matairesinol has demonstrated anti-inflammatory and antioxidant effects in various studies. It has been shown to ameliorate sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through the upregulation of AMPK.[5] In microglia, matairesinol inhibits the production of pro-inflammatory factors and enhances the levels of antioxidant enzymes.[6]

Anticancer Activity

Matairesinol has shown anticancer properties in several cancer cell lines. In pancreatic cancer cells, it inhibits cell proliferation and induces apoptosis.[7][8] It has also been investigated for its potential to inhibit metastasis in prostate cancer.[9]

Table 4: Anticancer Activity of Matairesinol

| Cancer Type | Cell Lines | Effect | Reference |

| Pancreatic Cancer | PANC-1, MIA PaCa-2 | Inhibition of cell proliferation, induction of apoptosis. | [7][8] |

| Prostate Cancer | PC3 | Anti-migratory and anti-clonogenic effects. | [9] |

Neuroprotective Effects

The neuroprotective potential of matairesinol has been explored in the context of neuroinflammation. Studies in BV2 microglia cells have shown that matairesinol suppresses neuroinflammation and migration associated with the Src and ERK1/2-NF-κB pathways.[10]

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the cited studies to facilitate the replication and extension of these findings.

In Vitro Anti-HBV Assay

-

Cell Culture and Infection: Primary mouse hepatocytes and Kupffer cells are isolated and cultured. Cells are infected with an adeno-associated virus carrying the HBV genome (AAV-HBV).

-

Treatment: Infected cells are treated with varying concentrations of this compound.

-

Analysis:

-

HBV DNA: Quantified by quantitative real-time PCR (qRT-PCR).

-

HBsAg and HBeAg: Measured by enzyme-linked immunosorbent assay (ELISA).

-

Type I Interferons (IFN-α, IFN-β): Levels in the cell culture supernatant are measured by ELISA.

-

Signaling Pathway Analysis: Protein levels and phosphorylation status of key signaling molecules (e.g., STING, TBK1, IRF3) are assessed by Western blotting.

-

In Vivo Anti-HBV Assay

-

Animal Model: Wild-type or STING knockout mice are used.

-

Treatment and Infection: Mice are intraperitoneally injected with this compound, followed by infection with AAV-HBV.

-

Analysis:

-

Serum Analysis: Blood samples are collected to measure serum levels of HBsAg, HBeAg, and HBV DNA by ELISA and qRT-PCR.

-

Liver Function: Serum alanine aminotransferase (ALT) levels are measured as an indicator of liver damage.

-

Interferon Levels: Serum IFN-α and IFN-β levels are quantified by ELISA.

-

Conclusion and Future Directions

This compound has demonstrated promising anti-HBV activity, primarily through the upregulation of the STING signaling pathway, leading to an enhanced type I interferon response. While the biological activities of its aglycone, matairesinol, have been more extensively studied in the contexts of inflammation, cancer, and neuroprotection, further research is warranted to investigate whether this compound shares these properties. Future studies should focus on elucidating the full spectrum of biological activities of this compound, its pharmacokinetic profile, and its potential for synergistic effects with other therapeutic agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the pursuit of novel therapeutic strategies.

References

- 1. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of Matairesinol Monoglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol monoglucoside (MMG) is a lignan found in various plants that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial pharmacological profiling of MMG, with a particular focus on its recently elucidated anti-viral and immunomodulatory activities. This document summarizes the current understanding of MMG's mechanism of action, presents available quantitative data, and offers detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this natural compound.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound (MMG) is a glycosylated form of the dibenzylbutyrolactone lignan, matairesinol. Recent studies have begun to unravel the pharmacological properties of MMG, highlighting its potential as a modulator of innate immune signaling pathways. This guide focuses on the initial pharmacological characterization of MMG, providing a foundation for further research and development.

Mechanism of Action: Anti-Hepatitis B Virus (HBV) Activity

The most significant pharmacological activity identified for MMG to date is its ability to inhibit Hepatitis B Virus (HBV) replication. This effect is mediated through the activation of the STING (Stimulator of Interferon Genes) signaling pathway, a key component of the innate immune system responsible for detecting cytosolic DNA.

The STING Signaling Pathway

The proposed mechanism of action for MMG's anti-HBV effect is the upregulation of STING expression, which in turn activates downstream signaling components, including TBK1 (TANK-binding kinase 1) and IRF3 (Interferon Regulatory Factor 3). The phosphorylation and activation of IRF3 lead to its translocation to the nucleus and the subsequent induction of type I interferons (IFN-α and IFN-β). These interferons play a crucial role in establishing an antiviral state in infected cells and modulating the adaptive immune response to clear the virus.[1][2]

A study has shown that MMG's ability to induce type I interferons is dependent on the presence of STING, as the effect is abrogated in STING knockout cells.[1] This highlights STING as a key molecular target for the anti-HBV activity of MMG.

Quantitative Pharmacological Data

While comprehensive quantitative data for MMG is still emerging, some key findings are summarized below.

Anti-HBV Activity

A dose-dependent inhibition of HBV markers by MMG has been observed in primary mouse hepatocytes and Kupffer cells.[1] Although a specific IC50 value for HBV replication has not been reported, significant reductions in HBV DNA, HBsAg, and HBeAg levels were observed at concentrations in the low micromolar range. Further dose-response studies are required to determine a precise IC50 value.

| Parameter | Cell Type | Effect | Concentration | Source |

| HBV DNA | Primary Mouse Hepatocytes, Kupffer Cells | Significant Reduction | Dose-dependent | [1][2] |

| HBsAg | Primary Mouse Hepatocytes, Kupffer Cells | Significant Reduction | Dose-dependent | [1][2] |

| HBeAg | Primary Mouse Hepatocytes, Kupffer Cells | Significant Reduction | Dose-dependent | [1][2] |

| Type I Interferon (IFN-α, IFN-β) Production | Primary Mouse Hepatocytes, Kupffer Cells | Increased Production | Dose-dependent | [1] |

Activity on Other Signaling Pathways

MMG has been shown to have low inhibitory activity on the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways.

| Pathway | Inhibition Ratio | Source |

| IFN-γ/STAT1 | 5.8% | [3] |

| IL-6/STAT3 | 7.0% | [3] |

In contrast, the aglycone, matairesinol, has demonstrated inhibitory activity on the IL-6/STAT3 pathway with a reported IC50 of 2.92 µM in a luciferase reporter assay.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the pharmacological profiling of MMG. These protocols are synthesized from published literature and standard laboratory practices.

In Vitro Anti-HBV Assay

This protocol describes the general workflow for assessing the anti-HBV activity of a compound in a cell-based assay.

4.1.1. Cell Culture and Infection

-

Cell Seeding: Plate primary mouse hepatocytes or Kupffer cells in appropriate cell culture plates and allow them to adhere overnight.

-

HBV Infection: Infect the cells with an adeno-associated virus expressing the HBV genome (AAV-HBV) at a suitable multiplicity of infection (MOI).

-

Compound Treatment: Following infection, treat the cells with a range of concentrations of MMG. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-HBV drug).

4.1.2. Quantification of HBV DNA by qPCR

-

DNA Extraction: Isolate total DNA from the cell lysates using a commercial DNA extraction kit.

-

qPCR Reaction: Set up a quantitative PCR reaction using primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis: Quantify the HBV DNA copy number by comparing the Ct values to a standard curve of known HBV DNA concentrations.

4.1.3. Quantification of HBsAg and HBeAg by ELISA

-

Sample Preparation: Collect the cell culture supernatant at desired time points post-treatment.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

-

Block non-specific binding sites.

-

Add the culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add the enzyme substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of HBsAg or HBeAg in the samples by interpolating from the standard curve.[4][5][6][7][8]

STING-Dependent IFN-β Reporter Assay

This assay is used to determine if a compound activates the STING pathway, leading to the production of IFN-β.

4.2.1. Cell Culture and Transfection

-

Cell Seeding: Plate HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:

-

A firefly luciferase reporter plasmid driven by the IFN-β promoter.

-

An expression plasmid for human STING.

-

A constitutively active Renilla luciferase plasmid (for normalization).

-

4.2.2. Compound Treatment and Luciferase Assay

-

Compound Addition: After 24 hours of transfection, treat the cells with different concentrations of MMG.

-

Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][10][11]

4.2.3. Data Analysis

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Fold Induction: Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

Conclusion and Future Directions

The initial pharmacological profiling of this compound reveals it to be a promising anti-HBV agent with a novel mechanism of action involving the activation of the STING signaling pathway. The available data suggests that MMG warrants further investigation for the treatment of chronic hepatitis B.

Future research should focus on:

-

Quantitative Potency: Determining the precise IC50 and EC50 values for MMG's anti-HBV and STING-activating effects.

-

Broad-Spectrum Antiviral Activity: Investigating the potential of MMG against other DNA viruses that are sensed by the cGAS-STING pathway.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic efficacy, safety, and pharmacokinetic profile of MMG in animal models of HBV infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of MMG to optimize its potency and pharmacological properties.

This technical guide provides a solid foundation for these future studies and is intended to accelerate the research and development of this compound as a potential therapeutic agent.

References

- 1. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4adi.com [4adi.com]

- 7. arigobio.com [arigobio.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

Matairesinol Monoglucoside: A Technical Guide to Preliminary Studies on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside (MMG) is a lignan compound found in various plants. As a phytoestrogen, it has garnered interest for its potential therapeutic applications. Preliminary research has begun to elucidate its mechanisms of action, revealing a nuanced profile of activity that suggests potential in antiviral and immunomodulatory contexts. This technical guide provides an in-depth overview of the initial scientific investigations into the bioactivity of MMG, with a focus on its effects on key signaling pathways. For a comprehensive understanding, this guide also briefly discusses the known activities of its aglycone form, matairesinol, to provide a broader context for researchers in the field.

Core Mechanism of Action: Anti-Hepatitis B Virus (HBV) Activity

The most significant preliminary research on this compound has identified its potential as an anti-Hepatitis B virus (HBV) agent. The primary mechanism elucidated is the activation of the STING (Stimulator of Interferon Genes) signaling pathway, a crucial component of the innate immune system's response to viral infections.

STING Signaling Pathway Activation

This compound has been shown to upregulate the expression of STING, leading to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β). These interferons subsequently exert their antiviral effects, leading to a reduction in HBV replication markers.[1]

References

Methodological & Application

Application Notes and Protocols for the Extraction of Matairesinol Monoglucoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol monoglucoside is a lignan glycoside found in various plant materials, including flaxseed, sesame seed, and certain traditional Chinese medicinal plants.[1] As a phytoestrogen, it and its aglycone, matairesinol, are of significant interest to the scientific community due to their potential health benefits. This document provides detailed protocols for the extraction, quantification, and optimization of this compound from plant sources. Additionally, it outlines the compound's interaction with the STING signaling pathway, a key component of the innate immune system.

Data Presentation: Quantitative Analysis of Matairesinol in Plant Sources

The concentration of matairesinol and its glucosides can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods. The following table summarizes the reported concentrations of matairesinol (aglycone) in two common plant sources. It is important to note that matairesinol in plants often exists in its glycosidic forms.

| Plant Source | Compound | Concentration Range (mg/100g FW) | Average Concentration (mg/100g FW) | Reference(s) |

| Flaxseed (Linum usitatissimum) | Matairesinol (aglycone) | 0.00 - 52.02 | 6.68 | [2][3][4] |

| Sesame Seed (Sesamum indicum) | Matairesinol (aglycone) | 1.13 - 39.34 | 29.79 | [5] |

FW: Fresh Weight

Experimental Protocols

Protocol 1: Generalized Extraction of this compound

This protocol is a generalized procedure for the solvent extraction of lignan glucosides from plant material. It is adaptable for various plant matrices and should be optimized for specific applications.

1. Sample Preparation:

-

Obtain fresh or dried plant material (e.g., seeds, leaves, stems).

-

Grind the plant material to a fine powder using a laboratory mill to increase the surface area for extraction.

-

For oil-rich seeds like flaxseed or sesame seed, a defatting step is recommended. This can be achieved by Soxhlet extraction with a non-polar solvent such as n-hexane or petroleum ether for 4-6 hours.

2. Extraction:

-

Weigh 10 g of the powdered (and defatted, if applicable) plant material into a flask.

-

Add 100 mL of 80% aqueous methanol (v/v) to the flask. The solid-to-solvent ratio can be optimized.

-

Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, use ultrasound-assisted extraction (UAE) at 40-50°C for 30-60 minutes for improved efficiency.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the extracts from all three extractions.

3. Concentration and Purification:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

- Condition the SPE cartridge with methanol followed by deionized water.

- Load the crude extract onto the cartridge.

- Wash the cartridge with water to remove polar impurities.

- Elute the lignan glycosides with methanol.

-

Evaporate the purified methanolic fraction to dryness.

4. Storage:

-

Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.

2. Sample Preparation:

-

Dissolve a known weight of the dried plant extract from Protocol 1 in the mobile phase to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

- 0-5 min: 10% B

- 5-25 min: 10-50% B (linear gradient)

- 25-30 min: 50% B

- 30-35 min: 50-10% B (linear gradient)

- 35-40 min: 10% B

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: UV detector at 280 nm.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Express the final concentration as mg of this compound per gram of dry plant material.

Protocol 3: Optimization of Extraction using Response Surface Methodology (RSM)

RSM is a statistical method used to optimize experimental conditions by evaluating the effects of multiple factors and their interactions. A Box-Behnken design is often employed for this purpose.

1. Experimental Design:

-

Independent Variables: Select the key extraction parameters to be optimized. For example:

- X1: Extraction Temperature (°C)

- X2: Extraction Time (minutes)

- X3: Solvent Concentration (% Methanol in water)

-

Levels: Define a range for each variable with a center point. For example:

Variable Low (-1) Center (0) High (+1) X1: Temperature (°C) 40 50 60 X2: Time (min) 30 60 90 | X3: Solvent Conc. (%) | 60 | 80 | 100 |

-

Response Variable (Y): The yield of this compound (mg/g of plant material).

-

Generate a Box-Behnken design with the selected variables and levels using statistical software. This will result in a set of experimental runs with different combinations of the variable levels.

2. Performing the Experiments:

-

Conduct the extraction experiments according to the runs specified by the Box-Behnken design.

-

Quantify the yield of this compound for each experimental run using the HPLC method described in Protocol 2.

3. Data Analysis and Model Fitting:

-

Enter the experimental yields into the statistical software.

-

Fit the data to a second-order polynomial equation: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ where Y is the predicted response, β₀ is the intercept, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, and βᵢⱼ are the interaction coefficients.

-

Perform an Analysis of Variance (ANOVA) to determine the significance of the model and each of its terms.

4. Optimization:

-

Generate 3D response surface plots and 2D contour plots to visualize the relationship between the independent variables and the response.

-

Use the model to determine the optimal conditions for maximizing the yield of this compound.

-

Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental result with the predicted value.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

This compound and the STING Signaling Pathway

This compound has been shown to modulate the STING (Stimulator of Interferon Genes) signaling pathway, which is integral to the innate immune response to cytosolic DNA.[1] The pathway is initiated by the detection of cytosolic DNA by cGAS (cyclic GMP-AMP synthase), leading to the production of cGAMP. cGAMP then activates STING, triggering a downstream cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This compound has been observed to enhance the production of type I interferons by modulating the STING-TBK1-IRF3 signaling axis.[1]

References

- 1. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Concentration data for Matairesinol in Flaxseed, meal - Phenol-Explorer [phenol-explorer.eu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Showing details for content value of Matairesinol in Flaxseed, meal - Phenol-Explorer [phenol-explorer.eu]

- 5. Showing details for content value of Matairesinol in Sesame seed, meal - Phenol-Explorer [phenol-explorer.eu]

Synthesis of Matairesinol Monoglucoside for Research Applications

Abstract

Matairesinol monoglucoside, a lignan found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including its role in modulating immune responses. For research purposes, a reliable and well-characterized supply of this compound is essential. This document provides detailed application notes and protocols for the enzymatic synthesis, purification, and characterization of this compound. Additionally, it outlines its application in studying the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system, particularly in the context of Hepatitis B Virus (HBV) infection.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom. Matairesinol, a dibenzylbutyrolactone lignan, and its glucosides are precursors to the mammalian enterolignans, enterodiol and enterolactone, which are known for their phytoestrogenic and antioxidant activities. The glucosylation of matairesinol enhances its solubility and bioavailability, making this compound a key molecule for biological investigations.

Recent studies have highlighted the anti-HBV activity of this compound, demonstrating its ability to induce type I interferon production through the activation of the STING signaling pathway.[1][2][3] This makes enzymatically synthesized, high-purity this compound a valuable tool for researchers in immunology, virology, and drug development.

Synthesis of this compound

The synthesis of this compound is a two-step enzymatic process starting from secoisolariciresinol diglucoside (SDG), which is readily available from flaxseed. The first step involves the conversion of SDG to matairesinol, followed by the specific glucosylation of matairesinol to its monoglucoside.

Enzymatic Synthesis of Matairesinol from Secoisolariciresinol Diglucoside (SDG)

This step utilizes a combination of three enzymes: a glucosidase, a secoisolariciresinol dehydrogenase, and a glucose dehydrogenase.[1][4] The glucosidase hydrolyzes the glycosidic bonds in SDG to yield secoisolariciresinol. Subsequently, secoisolariciresinol dehydrogenase catalyzes the conversion of secoisolariciresinol to matairesinol. The glucose dehydrogenase is included to provide the necessary reducing power for the dehydrogenase, thereby increasing the reaction yield.[1][4]

Enzymatic Synthesis of this compound from Matairesinol

The final step involves the regioselective glucosylation of matairesinol using a UDP-glucosyltransferase (UGT). UGTs are a superfamily of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. Several UGTs from various plant sources have been shown to effectively glucosylate lignans, including matairesinol.

Table 1: Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Matairesinol Synthesis from SDG | ||

| Enzyme Combination | Glucosidase, Secoisolariciresinol Dehydrogenase, Glucose Dehydrogenase | [1][4] |

| Reported Yield | >70% | [1][4] |

| This compound Synthesis | ||

| Enzyme | UDP-glucosyltransferase (UGT) | [5] |

| Sugar Donor | UDP-glucose | [5] |

| Substrate Concentration (Matairesinol) | 200 µM | [5] |

| UDP-glucose Concentration | 400 µM | [5] |

| Purified Protein (UGT) | 20 µg in 100 µL reaction | [5] |

| Incubation Temperature | 35°C | [5] |

| Incubation Time | 60 min | [5] |

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol describes the in vitro enzymatic glucosylation of matairesinol.

Materials:

-

Matairesinol

-

Recombinant UDP-glucosyltransferase (UGT)

-

UDP-glucose

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Methanol

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

200 µM Matairesinol (dissolved in a minimal amount of DMSO if necessary)

-

400 µM UDP-glucose

-

-

Add 20 µg of purified recombinant UGT to the reaction mixture to a final volume of 100 µL.

-

Incubate the reaction mixture at 35°C for 60 minutes.

-

Stop the reaction by adding 200 µL of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

The supernatant containing this compound can be directly used for analysis or further purification.

Protocol for Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A reversed-phase C18 column is typically used for the separation of lignans and their glucosides.[6]

Mobile Phase and Gradient:

-

A common mobile phase consists of a gradient of methanol and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

A representative gradient could be: 10% methanol to 90% methanol over 30 minutes.

Procedure:

-

Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.

-

Inject an appropriate volume of the filtered sample onto the HPLC column.

-

Monitor the elution profile at a wavelength of 280 nm, which is characteristic for lignans.[6]

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Protocol for Characterization

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of lignan glucosides.

-

The expected molecular weight for this compound (C₂₆H₃₂O₁₁) is approximately 520.5 g/mol .[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.[8][9]

-

The NMR spectra should be compared with published data for this compound to confirm its identity and purity.[8]

Table 2: Characterization Data for this compound

| Technique | Parameter | Expected Value/Result | Reference |

| Mass Spectrometry | Molecular Formula | C₂₆H₃₂O₁₁ | [7] |

| Molecular Weight | ~520.5 g/mol | [7] | |

| HPLC | Detection Wavelength | 280 nm | [6] |

| NMR Spectroscopy | ¹H and ¹³C Spectra | Consistent with published data for this compound | [8] |

Application in Research: Studying the STING Signaling Pathway

This compound has been identified as an activator of the STING signaling pathway, which plays a crucial role in the innate immune response to viral infections, including HBV.[2][3]

Overview of the STING Signaling Pathway

The STING pathway is initiated by the recognition of cytosolic DNA, a hallmark of many viral and bacterial infections. This leads to the activation of cGAS (cyclic GMP-AMP synthase), which produces the second messenger cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β). These interferons then act in an autocrine and paracrine manner to establish an antiviral state in cells.

Caption: STING signaling pathway activated by this compound.

Experimental Workflow for Studying Anti-HBV Activity

The following workflow can be used to investigate the anti-HBV effects of synthesized this compound.

Caption: Experimental workflow for anti-HBV activity assessment.

Protocol for In Vitro Anti-HBV Assay

This protocol provides a general guideline for assessing the anti-HBV activity of this compound in a cell culture model.

Cell Line:

-

HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome, are a commonly used model.

Procedure:

-

Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a positive control (e.g., an approved anti-HBV drug) and a vehicle control (the solvent used to dissolve the compound).

-

Incubate the cells for 48-72 hours.

-

Collect the cell culture supernatant to measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) by ELISA.

-

Isolate total DNA from the cells and supernatant to quantify HBV DNA levels by qPCR.

-

Isolate total RNA from the cells to measure the mRNA levels of type I interferons (IFN-α, IFN-β) by RT-qPCR.

-

Prepare cell lysates to analyze the protein levels and phosphorylation status of key signaling molecules in the STING pathway (STING, TBK1, IRF3) by Western blotting.

Table 3: Quantitative Data from Anti-HBV Assays

| Parameter | Treatment | Result | Reference |

| In Vitro (Mouse Primary Hepatocytes) | |||

| HBV DNA Expression | This compound | Significant inhibition | [3] |

| HBsAg Expression | This compound | Significant inhibition | [3] |

| HBeAg Expression | This compound | Significant inhibition | [3] |

| IFN-α and IFN-β Production | This compound | Enhanced production | [3] |

| In Vivo (AAV-HBV infected mice) | |||

| Serum HBsAg, HBeAg, HBV DNA | This compound (10 mg/kg) | Significant reduction | [3] |

Conclusion

The enzymatic synthesis of this compound offers a reliable and efficient method for obtaining this valuable compound for research purposes. The detailed protocols provided herein for its synthesis, purification, and characterization will enable researchers to produce high-quality material for their studies. The application of this compound in the investigation of the STING signaling pathway and its potential as an anti-HBV agent underscores its importance in drug discovery and development. The provided workflows and protocols offer a solid foundation for further exploration of the biological activities of this promising natural product.

References

- 1. csic.es [csic.es]

- 2. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The lignan compound this compound induces type I interferon production in HBV infection immunity by regulating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for producing matairesinol from lignans using enzymes | Consejo Superior de Investigaciones Científicas [csic.es]

- 5. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C26H32O11 | CID 23757184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.abo.fi [research.abo.fi]

- 9. NMR Characterization of Lignans [mdpi.com]

Application Note: Quantitative Analysis of Matairesinol Monoglucoside by High-Performance Liquid Chromatography

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Matairesinol monoglucoside (MMG) in various matrices, including plant extracts and biological samples. The method utilizes reversed-phase chromatography with UV detection, providing excellent resolution and accuracy for the determination of this bioactive lignan. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a significant plant lignan that, along with other phytoestrogens, has garnered considerable interest for its potential health benefits. Accurate quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and understanding its biological activity. The method outlined herein provides a reliable approach for the direct quantification of this compound, minimizing sample preparation complexity by avoiding the need for hydrolysis to its aglycone, matairesinol.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Filters: 0.45 µm syringe filters for sample preparation.

-

Standard: Purified this compound standard (>95% purity).

Chromatographic Conditions

A generalized set of HPLC conditions, based on methods for similar lignan glucosides, is presented in Table 1. Optimization may be required depending on the specific sample matrix and HPLC system.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Stationary Phase | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-25 min, 15-40% B25-30 min, 40-80% B30-35 min, 80-15% B (return to initial) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.